(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
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Description
Scientific Research Applications
Given this, I will provide an overview based on general principles related to the study of complex organic molecules in scientific research, excluding drug use, dosage, and side effects as per your instructions. This approach aims to offer insight into how compounds with similar complexity are investigated within scientific research.
Understanding Complex Organic Molecules
Chemical Structure and Synthesis Research into complex organic molecules often begins with an analysis of their chemical structure and the synthesis of these compounds. Studies might explore novel synthetic pathways that can produce these molecules more efficiently or with higher yield. For example, the synthesis of chlorogenic acid derivatives has been extensively studied due to their wide range of biological activities, including antioxidant and anti-inflammatory effects (M. Naveed et al., 2018).
Biological Activities and Mechanisms Another key area of research focuses on understanding the biological activities of organic compounds. This includes investigating their potential therapeutic roles, such as hepatoprotective, cardioprotective, and neuroprotective effects. For instance, the pharmacological review of chlorogenic acid highlights its diverse therapeutic roles and encourages further studies to optimize its biological and pharmacological effects (M. Naveed et al., 2018).
Environmental Interactions The environmental fate and impact of organic compounds are also crucial research topics. This encompasses their degradation pathways, persistence in the environment, and potential toxicity to ecosystems. For example, studies on sulfamic acid and its role as an environmentally friendly alternative for industrial cleaning highlight the importance of understanding the environmental interactions of chemicals (C. Verma & M. Quraishi, 2022).
properties
IUPAC Name |
(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-BJPSCUOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-13C6 (hydrochloride) |
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